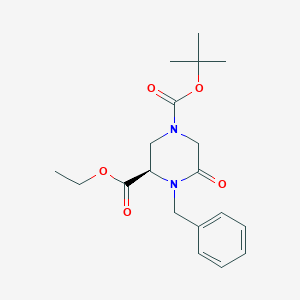

(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R)-4-benzyl-5-oxopiperazine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-5-25-17(23)15-12-20(18(24)26-19(2,3)4)13-16(22)21(15)11-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSZKHOLCUFNNX-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC(=O)N1CC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(CC(=O)N1CC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113636 | |

| Record name | 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384268-70-5 | |

| Record name | 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384268-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H19N2O3

- Molecular Weight : 273.33 g/mol

The presence of the Boc (tert-butoxycarbonyl) group and the benzyl moiety contributes to its lipophilicity, which may enhance its bioavailability and ability to cross biological membranes.

Antimicrobial Activity

Research indicates that derivatives of oxopiperazines exhibit significant antimicrobial properties. For instance, (R)-1-Boc-4-benzyl-5-oxopiperazine derivatives have shown activity against various bacterial strains. A study highlighted that modifications in the piperazine ring can influence the antibacterial efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Antiviral Activity

The compound's structural features suggest potential antiviral applications. In related studies, piperazine derivatives have been evaluated for their ability to inhibit viral replication. For example, similar compounds have demonstrated inhibitory effects on reverse transcriptase and RNase H activities, indicating a possible mechanism of action through interference with viral enzyme functions .

Central Nervous System (CNS) Effects

Preliminary studies suggest that prodrug strategies involving piperazine derivatives can enhance CNS penetration. The esterification process may allow for improved delivery across the blood-brain barrier (BBB), which is crucial for treating neurological disorders. A study showed that specific prodrugs exhibited increased brain concentrations compared to their unmodified counterparts .

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and viral replication.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing CNS activity.

Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of (R)-1-Boc-4-benzyl-5-oxopiperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 128 | Escherichia coli |

Study 2: CNS Penetration

A biodistribution study in mice assessed the brain and serum levels of sobetirome following administration of its prodrug form. Results indicated a significant increase in brain concentration compared to direct sobetirome injection, suggesting enhanced CNS delivery through esterification strategies.

| Prodrug Form | Brain Concentration (ng/mL) | Serum Concentration (ng/mL) |

|---|---|---|

| Sobetirome | 50 | 100 |

| Prodrug | 100 | 50 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Core Derivatives

(R)-4-Boc-Piperazine-3-carboxylic acid (BP 2095, )

- Key Differences : Lacks the benzyl group, 5-oxo moiety, and ethyl ester.

- Applications : Used in peptide coupling reactions due to its unprotected carboxylic acid.

- Reactivity : The free acid enables direct amide bond formation, unlike the ethyl ester in the target compound, which requires hydrolysis for similar reactivity .

4-(2-(Ethoxycarbonyl)-5-benzofuranyl)-1-piperazinecarboxylic acid tert-butyl ester ()

Ethyl Ester-Containing Piperazines

Ethyl 4-{4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate ()

- Key Differences: Contains a thioxo-thiazolidinone moiety and butanoyl chain.

- Bioactivity: The thiazolidinone group is associated with antimicrobial and enzyme-inhibitory properties, suggesting divergent applications compared to the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

Role of the Boc Group

Impact of the Benzyl Substituent

Ethyl Ester vs. Carboxylic Acid

Hydrogen Bonding and Crystallinity

Stereochemical Considerations

- The (R)-configuration is crucial for enantioselective interactions, as demonstrated in ’s synthesis of chiral esters. This stereochemistry may dictate binding affinity in receptor-ligand systems .

Q & A

Q. How can researchers optimize the synthesis of (R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester to improve yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. The Boc group is introduced to protect the piperazine nitrogen, followed by benzylation at the 4-position. Ethyl esterification of the carboxylic acid is critical for solubility. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to ensure regioselective protection .

- Benzyl Group Introduction : Employ benzyl bromide with a base like NaH or K₂CO₃ in DMF, monitoring reaction progress via TLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Purity can exceed 95% with optimized solvent ratios .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the R-configuration (e.g., chiral center at C3), Boc group integrity (δ ~1.4 ppm for tert-butyl), and benzyl protons (δ ~7.3 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected at m/z 433.21) .

Q. How do ester substituents influence solubility, and what formulation strategies address these challenges?

- Methodological Answer : The ethyl ester enhances lipophilicity, reducing aqueous solubility. Strategies include:

- Co-solvent Systems : Use DMSO:water (e.g., 10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

- Micellar Encapsulation : Employ poloxamers or cyclodextrins to improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How does the stereochemistry at the R-configuration impact biological activity or interaction with target proteins?

- Methodological Answer : The R-configuration influences binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies using enantiomeric pairs (R vs. S) via:

- Molecular Docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict stereospecific binding .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon compound binding .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Predict hydrolysis susceptibility of the ester group (e.g., at pH 7.4 vs. 2.0) using Gaussian or ORCA .

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Degradation products (e.g., free carboxylic acid) indicate ester lability .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Mitigate via:

- Standardized Protocols : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for serum content in media .

- Impurity Profiling : Quantify byproducts (e.g., de-Boc or de-esterified analogs) using LC-MS and correlate with activity .

Q. What strategies enhance regioselectivity in functionalizing the piperazine ring without compromising the Boc group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.